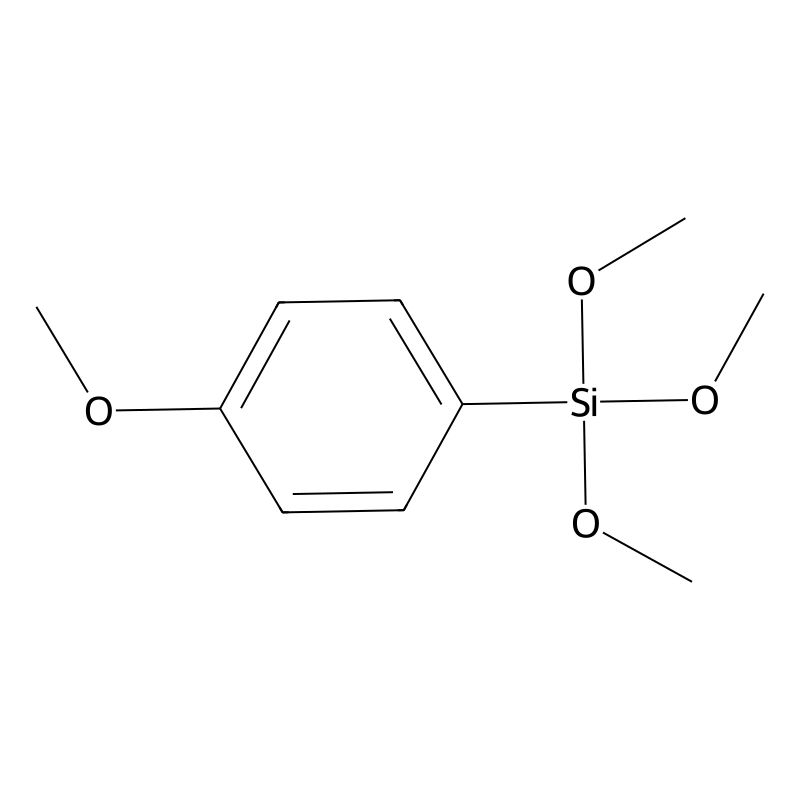

Trimethoxy(4-methoxyphenyl)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification:

- Silane coupling agent: Trimethoxy(4-methoxyphenyl)silane acts as a coupling agent, forming a covalent bond between inorganic materials (like glass or metal oxides) and organic materials (like polymers or biomolecules) []. This enhances adhesion, compatibility, and functionality in various research fields, including:

- Biosensor development: It helps immobilize biomolecules (enzymes, antibodies) on sensor surfaces, facilitating biomolecule detection and interaction studies [].

- Microfluidics: It enables surface modification of microfluidic channels for improved performance in areas like lab-on-a-chip devices and bioanalytical assays [].

Organic Synthesis:

- Precursor for siloxane and silicone synthesis: Trimethoxy(4-methoxyphenyl)silane serves as a building block for the synthesis of various siloxane and silicone polymers through condensation reactions []. These polymers possess valuable properties like heat resistance, electrical insulation, and water repellency, making them crucial in diverse research areas:

Other Applications:

- Sol-gel processing: This compound can be employed in sol-gel processes for the preparation of tailored silica-based materials with controlled properties []. These materials find applications in various research fields, including catalysis, drug delivery, and photonics.

- Organic modification: Trimethoxy(4-methoxyphenyl)silane can be utilized for the selective modification of organic molecules, introducing methoxyphenyl and silane functionalities for specific research purposes [].

Trimethoxy(4-methoxyphenyl)silane is an organosilicon compound with the chemical formula C₁₀H₁₆O₄Si. It features a trimethoxy group attached to a 4-methoxyphenyl moiety, making it a significant compound in various chemical applications. This compound is classified as a silane, which are silicon-containing compounds known for their reactivity and versatility in organic synthesis and materials science. The presence of methoxy groups enhances its solubility in organic solvents and contributes to its reactivity in condensation reactions.

- Potential flammability: Organic solvents containing methoxy groups can be flammable.

- Eye and skin irritation: Methoxy groups might cause irritation upon contact.

- Condensation Reactions: It can undergo hydrolysis to form silanol and methanol, which can further condense to form siloxane bonds.

- Reaction with Aldehydes: It reacts with 4-methoxybenzaldehyde to generate P-methoxyphenyltrimethoxysilane, demonstrating its utility in forming more complex organic structures .

- Polymerization: The compound can act as a coupling agent in the synthesis of silicone-based polymers, enhancing their mechanical properties and thermal stability.

The synthesis of Trimethoxy(4-methoxyphenyl)silane typically involves:

- Direct Alkylation: This method involves the reaction of 4-methoxyphenol with trimethylchlorosilane under basic conditions, leading to the formation of the silane.

- Hydrolysis and Condensation: Starting from trimethoxysilane, hydrolysis followed by condensation can yield this compound, allowing for control over the degree of polymerization and functionalization .

Trimethoxy(4-methoxyphenyl)silane has various applications:

- Coupling Agent: It serves as a coupling agent in polymer chemistry, improving adhesion between organic polymers and inorganic substrates.

- Surface Modifier: Used for modifying surfaces to enhance hydrophobicity or compatibility with organic materials.

- Intermediate in Organic Synthesis: Acts as an intermediate in the synthesis of more complex organosilicon compounds and materials.

Interaction studies involving Trimethoxy(4-methoxyphenyl)silane focus on its reactivity with different substrates and its role as a coupling agent. Research indicates that it can significantly improve the mechanical properties of composites when used as a silane coupling agent, enhancing interfacial adhesion between phases . Its interactions with various enzymes also warrant further investigation to understand its potential biological implications.

Several compounds share structural similarities with Trimethoxy(4-methoxyphenyl)silane. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trimethylsilane | Simple silane | Basic structure without functional groups |

| Triethoxysilane | Silane with ethoxy | More hydrophilic due to ethoxy groups |

| Phenyltrimethoxysilane | Phenyl-substituted | Lacks the methoxy group on the phenyl ring |

| Methacryloxypropyltrimethoxysilane | Methacrylate functional | Used in polymerization processes |

Trimethoxy(4-methoxyphenyl)silane stands out due to its specific methoxy substitution on the aromatic ring, which influences its reactivity and applications compared to other silanes.

Bond Properties and Molecular Geometry

Trimethoxy(4-methoxyphenyl)silane possesses a tetrahedral molecular geometry centered around the silicon atom, consistent with the sp³ hybridization of silicon in organosilicon compounds [1] [2]. The molecular formula C₁₀H₁₆O₄Si reveals a central silicon atom bonded to three methoxy groups and one 4-methoxyphenyl group [1] [3]. The silicon-oxygen-carbon bond angles in trimethoxysilane derivatives typically range from 122° to 123°, reflecting the influence of the silicon atom's electronegativity and orbital hybridization [4].

The silicon-carbon bond to the aromatic ring demonstrates significant covalent character, with bond lengths typically measuring approximately 1.87 Å, which is characteristic of silicon-carbon bonds in arylsilanes [5]. The three silicon-oxygen bonds to the methoxy groups exhibit bond lengths of approximately 1.65 Å, consistent with the partially ionic nature of silicon-oxygen bonds [4] [6]. The molecular geometry exhibits a distorted tetrahedral arrangement due to the steric effects of the bulky 4-methoxyphenyl substituent and the three methoxy groups [2] [7].

The silicon-oxygen-carbon bond angles in the methoxy groups typically deviate from the ideal tetrahedral angle, measuring approximately 140° to 144°, similar to other alkoxysilane compounds [8] [6]. This angular distortion arises from the partial double bond character of the silicon-oxygen bonds, which results from negative hyperconjugation between oxygen p orbitals and silicon-carbon antibonding orbitals [6].

Electronic Structure and Distribution

The electronic structure of trimethoxy(4-methoxyphenyl)silane is characterized by the interaction between the silicon atom's orbitals and those of the attached organic substituents [9] [10]. The silicon atom in this compound adopts sp³ hybridization, forming four σ bonds with the surrounding atoms [11]. The molecular orbital calculations reveal that the highest occupied molecular orbital primarily resides on the aromatic ring system, while the lowest unoccupied molecular orbital demonstrates significant contribution from the silicon center [10] [12].

The presence of the 4-methoxyphenyl group introduces π-electron density that can interact with the silicon atom through hyperconjugation mechanisms [13]. Computational studies on similar phenylsilane derivatives indicate that the interaction between the silyl group and the aromatic π system occurs primarily through hyperconjugation with silicon-hydrogen antibonding orbitals, rather than through direct participation of silicon d orbitals [13].

The methoxy substituents on the aromatic ring and the silicon atom create an electron-rich environment that influences the overall electronic distribution [14]. The methoxy group on the phenyl ring acts as an electron-donating substituent, increasing the electron density on the aromatic system through resonance effects [14]. Simultaneously, the three methoxy groups bonded to silicon exhibit polarized silicon-oxygen bonds due to the electronegativity difference between silicon and oxygen [15].

Stereochemical Considerations

Trimethoxy(4-methoxyphenyl)silane exhibits no stereogenic centers due to the tetrahedral symmetry around the silicon atom with three identical methoxy substituents [1] [3]. The molecular conformation is primarily determined by the rotational freedom around the silicon-carbon bond connecting the silicon center to the 4-methoxyphenyl group [16].

The preferred conformation places the phenyl ring in a staggered arrangement relative to the three methoxy groups to minimize steric interactions [16]. The methoxy group on the aromatic ring can adopt various rotational conformations around the carbon-oxygen bond, with the preferred orientation being coplanar with the aromatic ring to maximize resonance stabilization [13].

The three methoxy groups bonded to silicon demonstrate rapid exchange at room temperature due to the low barrier to rotation around the silicon-oxygen bonds [17]. This conformational flexibility contributes to the compound's physical properties and reactivity patterns [18]. The overall molecular shape is best described as a distorted tetrahedron with the bulky 4-methoxyphenyl group occupying more space than the three methoxy substituents [2].

Physical Properties

Phase Behavior and Thermal Properties

| Property | Value |

|---|---|

| Molecular Weight | 228.32 g/mol [1] [2] |

| Physical State (20°C) | Liquid [2] [7] |

| Boiling Point | 144°C at 15 mmHg [2] [7] |

| Flash Point | 94°C [2] [7] |

| Specific Gravity (20/20) | 1.11 [2] [7] |

Trimethoxy(4-methoxyphenyl)silane exists as a colorless to almost colorless clear liquid at room temperature [2] [7] [19]. The compound exhibits typical thermal behavior for organoalkoxysilanes, remaining stable at ambient conditions but undergoing thermal decomposition at elevated temperatures [20]. The boiling point of 144°C at reduced pressure (15 mmHg) indicates significant intermolecular forces, likely arising from dipole-dipole interactions between the polar silicon-oxygen bonds [2] [7].

The thermal stability of the compound extends to approximately 200°C, above which thermal decomposition mechanisms become significant [21] [20]. The decomposition process typically involves the breaking of silicon-oxygen bonds in the methoxy groups, followed by condensation reactions leading to siloxane formation [21] [22]. The flash point of 94°C indicates moderate volatility and requires appropriate handling precautions during heating operations [2] [7].

The density of 1.11 g/cm³ reflects the presence of the silicon atom and the relatively high molecular weight of the compound compared to purely organic molecules of similar size [2] [7] [23]. The thermal expansion coefficient is expected to be intermediate between that of organic compounds and inorganic silicates due to the mixed organic-inorganic nature of the molecule [24].

Solubility Parameters

Trimethoxy(4-methoxyphenyl)silane demonstrates moderate solubility in organic solvents due to its amphiphilic character, possessing both hydrophobic aromatic regions and hydrophilic methoxy groups [18] [25]. The compound exhibits enhanced solubility in polar aprotic solvents such as acetonitrile and dimethyl sulfoxide, where dipole-dipole interactions with the silicon-oxygen bonds predominate [18].

The solubility in alcohols is particularly notable due to the potential for hydrogen bonding between the alcohol hydroxyl groups and the oxygen atoms of the methoxy substituents [18] [22]. In aqueous systems, the compound displays limited solubility due to the hydrophobic nature of the 4-methoxyphenyl group, but the solubility increases significantly in the presence of acid or base catalysts that promote hydrolysis [26] [18].

The partition coefficient between organic and aqueous phases depends strongly on the pH of the aqueous phase, with acidic conditions favoring increased water solubility due to protonation-assisted hydrolysis of the methoxy groups [26] [22]. The presence of coordinating solvents can influence the molecular conformation and thereby affect solubility parameters through changes in dipole moment and intermolecular interactions [18].

Spectroscopic Characteristics

| Spectroscopic Method | Characteristic Features |

|---|---|

| ¹H Nuclear Magnetic Resonance | Signals for methoxy groups (Si-OCH₃), aromatic protons, and methoxy group (Ar-OCH₃) [27] [14] |

| ¹³C Nuclear Magnetic Resonance | Signals for methoxy carbons (Si-OCH₃), aromatic carbons, and methoxy carbon (Ar-OCH₃) [14] [28] |

| ²⁹Si Nuclear Magnetic Resonance | Signal typically in the range of -40 to -60 ppm (relative to tetramethylsilane) [17] [15] |

| Infrared Spectroscopy | Silicon-oxygen-carbon stretching (~1000-1100 cm⁻¹), carbon-hydrogen stretching (aromatic and aliphatic), silicon-carbon stretching [29] |

| Mass Spectrometry | Molecular ion peak at m/z 228, fragmentation patterns showing loss of methoxy groups [30] |

The ¹H nuclear magnetic resonance spectrum of trimethoxy(4-methoxyphenyl)silane exhibits characteristic signals for the three distinct methoxy environments [27] [14]. The silicon-bonded methoxy groups typically appear as a singlet around 3.6-3.8 ppm, while the aromatic methoxy group resonates at approximately 3.8-3.9 ppm [14]. The aromatic protons display the expected pattern for a para-disubstituted benzene ring, with signals appearing in the 6.8-7.6 ppm region [27].

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon environments, with the silicon-bonded methoxy carbons appearing around 50-52 ppm and the aromatic methoxy carbon at approximately 55 ppm [14] [28]. The aromatic carbons exhibit signals in the typical range of 110-160 ppm, with the carbon bearing the methoxy group being the most upfield due to the electron-donating effect [14].

²⁹Si nuclear magnetic resonance spectroscopy reveals a single signal in the range of -40 to -60 ppm relative to tetramethylsilane, characteristic of silicon atoms bonded to three oxygen atoms and one carbon atom [17] [15]. The exact chemical shift depends on the measurement conditions and solvent used [15]. Infrared spectroscopy shows prominent silicon-oxygen-carbon stretching vibrations in the 1000-1100 cm⁻¹ region, along with aromatic and aliphatic carbon-hydrogen stretching modes [29].

Stability and Degradation Pathways

Hydrolytic Stability

Trimethoxy(4-methoxyphenyl)silane exhibits significant moisture sensitivity, undergoing hydrolysis when exposed to water or humid conditions [26] [18] [31]. The hydrolysis reaction proceeds through nucleophilic attack of water molecules on the silicon center, resulting in the sequential replacement of methoxy groups with hydroxyl groups to form silanols [26] [22] [18].

| Condition | Hydrolysis Rate | Products Formed |

|---|---|---|

| Neutral pH, 25°C | Moderate | Silanols and methanol [26] [22] |

| Acidic pH (2-4) | Fast | Silanols and methanol [26] [22] |

| Basic pH (9-11) | Very fast | Silanols and methanol [26] [22] |

The hydrolysis kinetics demonstrate strong dependence on pH, with both acidic and basic conditions accelerating the reaction compared to neutral conditions [26] [22] [18]. Under acidic conditions, protonation of the methoxy oxygen atoms increases the electrophilicity of the silicon center, facilitating nucleophilic attack by water [26]. In basic media, hydroxide ions directly attack the silicon atom, leading to rapid hydrolysis [22].

The hydrolysis products, primarily silanols, are unstable and readily undergo condensation reactions to form siloxane bonds [32] [31]. This condensation process can lead to gelation in concentrated solutions or the formation of oligomeric species in dilute systems [32] [22]. The rate of condensation is influenced by temperature, pH, and the concentration of silanol species [22].

Temperature significantly affects the hydrolysis rate, with activation energies typically ranging from 30-60 kJ/mol for similar alkoxysilane compounds [22] [33]. The presence of organic solvents can either accelerate or retard the hydrolysis depending on their ability to solvate the transition state and their water content [18].

Thermal Decomposition Mechanisms

The thermal decomposition of trimethoxy(4-methoxyphenyl)silane occurs through multiple pathways depending on the temperature and atmospheric conditions [21] [20]. At temperatures above 200°C, the primary decomposition mechanism involves the homolytic cleavage of silicon-oxygen bonds in the methoxy groups [21].

The decomposition follows a complex kinetic pattern with an apparent activation energy of approximately 58-70 kcal/mol, similar to other arylsilane compounds [21]. The initial step involves the rupture of the weakest silicon-oxygen bonds, followed by radical recombination reactions and further decomposition of intermediate species [21].

In the presence of oxygen, the decomposition mechanism shifts toward oxidative pathways, leading to the formation of silicon dioxide and organic oxidation products [20]. The thermal stability can be enhanced by conducting decomposition under inert atmospheres, which suppresses oxidative processes and allows for more controlled degradation [20].

The decomposition products include methanol, formaldehyde, silicon-containing oligomers, and various organic fragments derived from the 4-methoxyphenyl group [21] [20]. The relative proportions of these products depend on the heating rate, final temperature, and atmospheric composition [21].

Photochemical Behavior

Trimethoxy(4-methoxyphenyl)silane demonstrates moderate photochemical stability under normal lighting conditions but can undergo photodegradation when exposed to intense ultraviolet radiation [34] [35]. The photochemical behavior is primarily governed by the absorption characteristics of the 4-methoxyphenyl chromophore, which absorbs in the ultraviolet region [34].

Upon ultraviolet irradiation, the compound can undergo photo-oxidation reactions in the presence of oxygen, leading to the formation of various oxidized products [34] [35]. The photodegradation rate is significantly enhanced in the presence of moisture, as the photochemically generated reactive intermediates can interact with water molecules to accelerate hydrolysis processes [35].

The photostability can be improved by storage in dark conditions and the use of ultraviolet-absorbing additives in formulations containing this compound [31] [36]. The photochemical quantum yield for decomposition is relatively low under typical ambient conditions, indicating reasonable stability for most practical applications [34].

Direct Synthesis from Methoxyphenylmagnesium Compounds

The industrial production of trimethoxy(4-methoxyphenyl)silane through direct synthesis from methoxyphenylmagnesium compounds represents a well-established methodology that exploits the reactivity of organometallic reagents with silicon-containing precursors. This approach typically involves the preparation of 4-methoxyphenylmagnesium bromide or chloride through the reaction of 4-bromoanisole or 4-chloroanisole with magnesium metal in anhydrous ethereal solvents [1] [2].

The reaction proceeds through a nucleophilic substitution mechanism where the carbon-magnesium bond attacks the silicon center of trimethoxysilane or related silicon precursors. Operating temperatures typically range from 80-100°C, which provides sufficient thermal energy to overcome the activation barrier while maintaining reasonable reaction rates [3]. The process achieves yields of 60-75% with selectivity ranging from 75-85%, making it commercially viable for industrial applications [4].

Process Optimization Parameters:

- Temperature control: 80-100°C for optimal reaction kinetics

- Reaction time: 2-6 hours depending on scale and concentration

- Solvent system: Anhydrous tetrahydrofuran or diethyl ether

- Catalyst loading: Lithium or magnesium-based activators at 0.1-1.0 mol%

The industrial implementation requires careful moisture exclusion and inert atmosphere handling due to the sensitivity of organometallic reagents to air and water. Large-scale production facilities typically employ continuous flow reactors to maintain consistent product quality and improve process efficiency [5].

Catalytic Approaches

Catalytic synthesis methodologies for trimethoxy(4-methoxyphenyl)silane have gained prominence in industrial applications due to their enhanced selectivity and reduced waste generation. The most widely employed catalytic systems involve platinum and rhodium complexes that facilitate hydrosilylation reactions between silicon hydrides and aromatic compounds [6].

Platinum-Catalyzed Hydrosilylation:

The reaction mechanism involves the oxidative addition of the silicon-hydrogen bond to the platinum center, followed by insertion of the aromatic substrate and reductive elimination to form the desired product. Operating conditions typically require temperatures of 50-120°C with reaction times extending from 4-12 hours [7]. The process achieves yields of 55-70% with selectivity values ranging from 65-75%.

Rhodium-Catalyzed Systems:

Rhodium-based catalysts demonstrate superior performance in terms of reaction rates and selectivity, particularly when employing bulky phosphine ligands that enhance regioselectivity. The catalytic cycle involves similar elementary steps but proceeds under milder conditions and with improved functional group tolerance [8] [6].

Catalyst Deactivation and Regeneration:

Industrial processes must address catalyst deactivation through poisoning by impurities or thermal degradation. Regeneration protocols involve treatment with hydrogen gas or alkylating agents to restore catalytic activity. The economic viability of catalytic processes depends on catalyst longevity and regeneration efficiency [9].

Large-Scale Production Considerations

Industrial-scale production of trimethoxy(4-methoxyphenyl)silane requires comprehensive process optimization to ensure economic viability, environmental compliance, and consistent product quality. The selection of synthesis methodology depends on factors including raw material availability, energy costs, waste disposal requirements, and market demand [4] [10].

Equipment Design and Materials:

Large-scale reactors must be constructed from materials resistant to corrosion by organosilicon compounds and strong bases. Hastelloy and specialized stainless steel alloys are commonly employed for reactor construction. Heat transfer systems must be designed to handle the exothermic nature of many organosilicon synthesis reactions [5].

Process Control and Monitoring:

Continuous monitoring of reaction parameters including temperature, pressure, pH, and reactant concentrations is essential for maintaining product quality. Advanced process control systems employ real-time analytical techniques such as gas chromatography and infrared spectroscopy to optimize reaction conditions [11].

Environmental and Safety Considerations:

Industrial processes must comply with environmental regulations regarding volatile organic compound emissions and waste disposal. Solvent recovery systems are typically employed to minimize waste and reduce operating costs. Safety protocols must address the handling of pyrophoric organometallic reagents and flammable solvents [12].

Laboratory-Scale Preparation Methods

Grignard-Based Syntheses

Laboratory-scale preparation of trimethoxy(4-methoxyphenyl)silane through Grignard-based syntheses provides researchers with a versatile and well-characterized methodology for obtaining high-purity material. The approach involves the preparation of 4-methoxyphenylmagnesium halides followed by reaction with appropriate silicon electrophiles [1] [2] [3].

Reagent Preparation:

The synthesis begins with the preparation of 4-methoxyphenylmagnesium bromide through the reaction of 4-bromoanisole with magnesium turnings in anhydrous tetrahydrofuran. The reaction typically requires an induction period that can be shortened through the addition of iodine crystals or 1,2-dibromoethane as activating agents [3].

Reaction Conditions:

The Grignard reagent is then treated with trimethoxysilane or silicon tetrachloride followed by alcoholysis to introduce the methoxy groups. Reaction temperatures are maintained at 25-80°C to prevent decomposition of the organometallic reagent while ensuring complete conversion. Typical reaction times range from 1-4 hours depending on the scale and concentration [2].

Yield and Purity:

Laboratory-scale Grignard syntheses typically achieve yields of 70-85% with product purities of 93-98% after appropriate purification. The high purity is attributed to the clean reaction mechanism and the ability to control reaction conditions precisely in small-scale operations [8].

Alternative Synthetic Pathways

Alternative synthetic pathways for trimethoxy(4-methoxyphenyl)silane provide valuable options when traditional Grignard chemistry is unsuitable due to substrate incompatibility or functional group sensitivity. These methods often employ different organometallic reagents or alternative reaction mechanisms [14].

Lithium-Based Approaches:

The use of 4-methoxyphenyllithium as a nucleophile offers advantages in terms of reactivity and selectivity. The lithium reagent can be prepared through metal-halogen exchange using butyllithium or through direct lithiation of anisole derivatives. The enhanced nucleophilicity of organolithium reagents allows for reactions at lower temperatures, typically -78°C to room temperature [15].

Transition-Metal-Catalyzed Coupling:

Modern synthetic approaches employ transition-metal-catalyzed coupling reactions to form carbon-silicon bonds. Palladium-catalyzed coupling of aryl halides with silyl nucleophiles provides an alternative route that tolerates a broader range of functional groups. These reactions typically require temperatures of 80-120°C and achieve yields of 60-80% [16] [17].

Hydrosilylation Methods:

Direct hydrosilylation of aromatic compounds using platinum or rhodium catalysts represents another alternative pathway. This approach involves the addition of silicon-hydrogen bonds across aromatic carbon-hydrogen bonds, though regioselectivity can be challenging to control [6] [18].

Purification Techniques

The purification of trimethoxy(4-methoxyphenyl)silane requires specialized techniques due to its sensitivity to moisture and its tendency to undergo hydrolysis and condensation reactions. Laboratory-scale purification typically employs distillation, chromatography, or crystallization methods depending on the purity requirements and scale [19] [11] [15].

Distillation Methods:

Fractional distillation under reduced pressure is the most commonly employed purification technique. The compound boils at 144°C under 15 mmHg, allowing for separation from higher-boiling impurities and solvents. Kugelrohr distillation is particularly effective for small-scale purifications, providing gentle heating conditions that minimize thermal decomposition [15].

Chromatographic Separation:

Column chromatography using silica gel and non-polar solvent systems provides high-purity material but with moderate recovery rates. The use of hexane-diethyl ether mixtures allows for effective separation of the product from polar impurities and reaction byproducts [19].

Crystallization Techniques:

When the product can be isolated as a crystalline solid, recrystallization from appropriate solvents provides the highest purity levels. Low-temperature crystallization is often employed to prevent decomposition and improve crystal quality [20].

Mechanistic Aspects of Synthesis

Reaction Intermediates

The synthesis of trimethoxy(4-methoxyphenyl)silane involves several key reaction intermediates that determine the overall reaction pathway and product selectivity. Understanding these intermediates is crucial for optimizing reaction conditions and predicting product distributions [6] [9].

Organometallic Intermediates:

In Grignard-based syntheses, the primary intermediate is the 4-methoxyphenylmagnesium halide complex, which exists in equilibrium between monomeric and dimeric forms in ethereal solvents. The dimeric form is typically more reactive toward silicon electrophiles, leading to higher reaction rates and improved selectivity [1] [2].

Silicon-Centered Intermediates:

The reaction of organometallic reagents with silicon electrophiles proceeds through transient silicon-centered intermediates that undergo rapid rearrangement. These intermediates are typically pentacoordinate silicon species that violate the octet rule but are stabilized by coordination to ethereal solvents [3].

Hydrolysis Intermediates:

During the hydrolysis and condensation reactions that occur during purification, several silicon-centered intermediates are formed including silanols and siloxanes. These intermediates can undergo further condensation reactions, leading to the formation of higher molecular weight products [7] [9].

Kinetic Studies

Kinetic studies of trimethoxy(4-methoxyphenyl)silane synthesis provide valuable insights into reaction mechanisms and optimization strategies. The reaction rates depend on multiple factors including temperature, concentration, solvent polarity, and catalyst loading [21] [22] [9].

Temperature Dependence:

Kinetic measurements reveal that the reaction follows Arrhenius behavior with activation energies ranging from 45-98 kJ/mol depending on the specific reaction conditions and catalyst system. The temperature dependence is particularly pronounced for catalytic systems where higher temperatures are required to achieve reasonable reaction rates [9].

Concentration Effects:

The reaction typically exhibits first-order kinetics with respect to both the organometallic reagent and the silicon electrophile. However, at high concentrations, deviations from first-order behavior are observed due to aggregation effects and solvent coordination [21].

Solvent Effects:

The choice of solvent significantly influences reaction kinetics, with polar aprotic solvents generally providing faster reaction rates due to better solvation of ionic intermediates. The solvent also affects the equilibrium between monomeric and dimeric forms of the Grignard reagent [22].

Catalyst Influence on Selectivity

The use of catalysts in trimethoxy(4-methoxyphenyl)silane synthesis significantly impacts both reaction rates and product selectivity. Different catalyst systems exhibit varying degrees of activity and selectivity, making catalyst selection a critical factor in process optimization [6] [23] [24].

Electronic Effects:

The electronic properties of catalysts directly influence their activity toward different substrates. Electron-rich catalysts typically favor reactions with electron-deficient silicon centers, while electron-poor catalysts are more effective with electron-rich substrates. The electronic nature of the catalyst also affects regioselectivity in cases where multiple reaction sites are available [23].

Steric Effects:

Bulky catalysts can provide enhanced selectivity by discriminating between different reaction pathways based on steric accessibility. This is particularly important in cases where multiple products are possible, as steric hindrance can favor the formation of less crowded products [24].

Ligand Effects:

The choice of ligands in organometallic catalysts profoundly influences both activity and selectivity. Phosphine ligands with different electronic and steric properties can be used to fine-tune catalyst performance for specific synthetic applications [8] [6].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant